molecular formula C40H25O4P B2570527 (R)-(-)-VAPOL hydrogenphosphate CAS No. 871130-18-6

(R)-(-)-VAPOL hydrogenphosphate

Cat. No.: B2570527
CAS No.: 871130-18-6
M. Wt: 600.61
InChI Key: YKIJNEDTUDPMNC-UHFFFAOYSA-N
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Description

®-(-)-VAPOL hydrogenphosphate is a chiral phosphoric acid derivative. It is known for its unique stereochemistry and is widely used in asymmetric synthesis. The compound is particularly valued for its ability to induce chirality in various chemical reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-VAPOL hydrogenphosphate typically involves the reaction of ®-VAPOL with phosphoric acid. The reaction is carried out under controlled conditions to ensure the preservation of the chiral integrity of the compound. The process involves the following steps:

  • Dissolution of ®-VAPOL in an appropriate solvent such as dichloromethane.
  • Addition of phosphoric acid to the solution.
  • Stirring the mixture at room temperature for a specified period.
  • Isolation and purification of the product through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of ®-(-)-VAPOL hydrogenphosphate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-(-)-VAPOL hydrogenphosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce reduced phosphates.

Scientific Research Applications

®-(-)-VAPOL hydrogenphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It plays a role in the synthesis of chiral drugs, contributing to the development of pharmaceuticals with specific enantiomeric forms.

    Industry: The compound is used in the production of fine chemicals and agrochemicals, where chirality is crucial for efficacy.

Mechanism of Action

The mechanism by which ®-(-)-VAPOL hydrogenphosphate exerts its effects involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, leading to the formation of chiral products. The molecular targets include various functional groups in the substrates, and the pathways involved are typically those that favor the formation of enantiomerically pure compounds.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-VAPOL hydrogenphosphate: The enantiomer of ®-(-)-VAPOL hydrogenphosphate, used in similar applications but induces opposite chirality.

    BINOL hydrogenphosphate: Another chiral phosphoric acid derivative with similar applications in asymmetric synthesis.

    TADDOL hydrogenphosphate: Known for its use in chiral catalysis and synthesis of enantiomerically pure compounds.

Uniqueness

®-(-)-VAPOL hydrogenphosphate is unique due to its specific stereochemistry, which makes it particularly effective in inducing chirality in certain reactions. Its ability to form strong hydrogen bonds and other non-covalent interactions with substrates sets it apart from other chiral phosphoric acids.

Properties

IUPAC Name

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIJNEDTUDPMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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